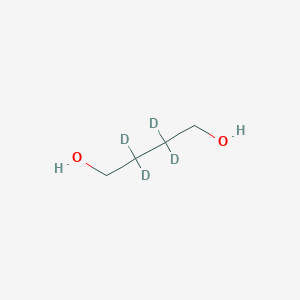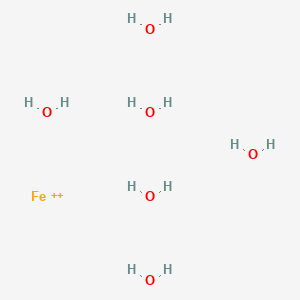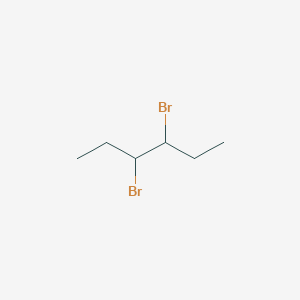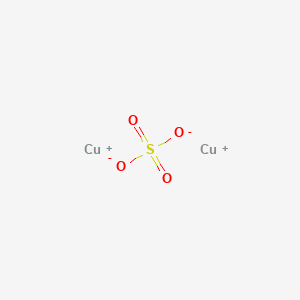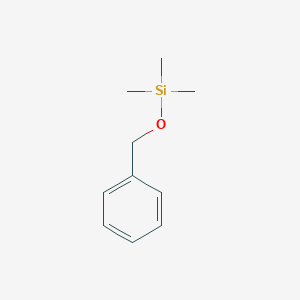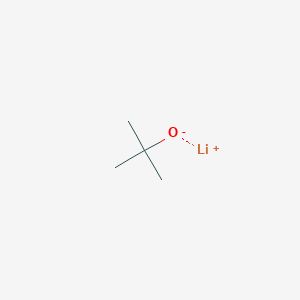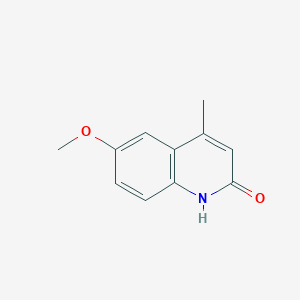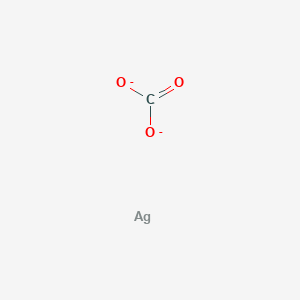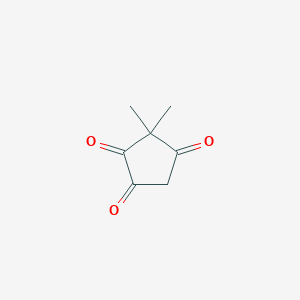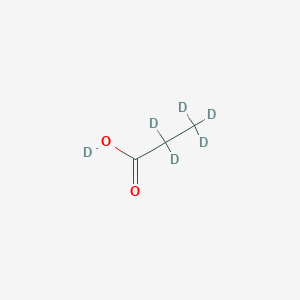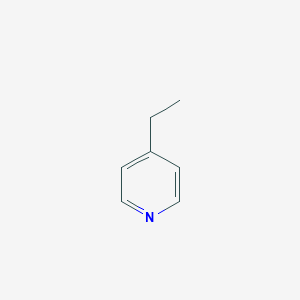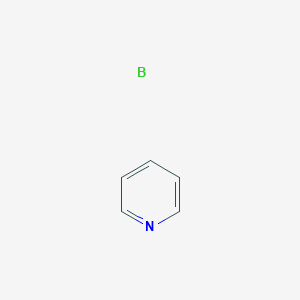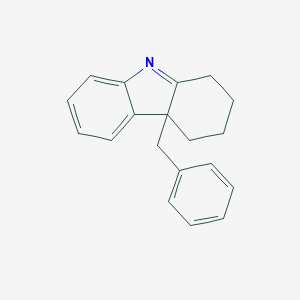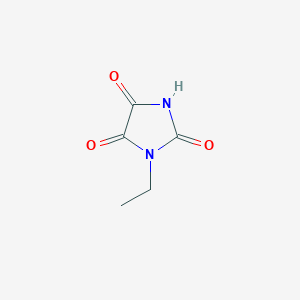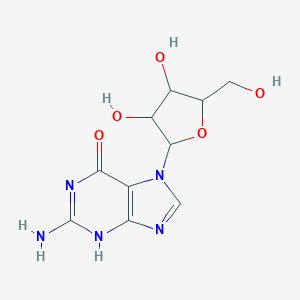
7-beta-Ribofuranosylguanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-beta-Ribofuranosylguanine, commonly known as 7-b-RFG, is a naturally occurring nucleoside analog that has been the subject of extensive research in recent years. It is a purine nucleoside that is structurally similar to guanine, with the addition of a ribofuranosyl group at the 7-beta position. This modification gives 7-b-RFG unique properties that make it a valuable tool in scientific research.
Wirkmechanismus
The mechanism of action of 7-b-RFG involves its incorporation into DNA and RNA, where it can interfere with replication and transcription processes. Specifically, 7-b-RFG can inhibit the activity of DNA polymerase and RNA polymerase, leading to the disruption of nucleic acid synthesis. Additionally, 7-b-RFG can induce DNA damage and activate cell death pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-b-RFG vary depending on the specific application and dosage used. In general, 7-b-RFG has been shown to have cytotoxic effects on cancer cells, while having minimal effects on normal cells. It has also been shown to modulate immune responses and to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of 7-b-RFG is its specificity for cancer cells, making it a valuable tool for cancer research and therapy development. Additionally, its ability to inhibit viral replication makes it a promising candidate for antiviral therapies. However, 7-b-RFG can be toxic at high doses and its effects on normal cells are not well understood, limiting its use in certain applications.
Zukünftige Richtungen
There are several future directions for research involving 7-b-RFG. One area of interest is the development of new cancer therapies based on the specific targeting of cancer cells using 7-b-RFG. Additionally, there is ongoing research into the use of 7-b-RFG as a tool for studying nucleic acid metabolism and viral replication. Finally, the potential for 7-b-RFG to modulate immune responses and inflammation is an area of active investigation.
Synthesemethoden
7-b-RFG can be synthesized using a variety of methods, including chemical synthesis and enzymatic conversion. One common method involves the conversion of guanine to 7-b-RFG using the enzyme purine nucleoside phosphorylase (PNP) and ribose-1-phosphate as a donor of the ribofuranosyl group. This method has been optimized to produce high yields of pure 7-b-RFG.
Wissenschaftliche Forschungsanwendungen
7-b-RFG has been used in a wide range of scientific research applications, including studies of nucleoside metabolism, DNA replication, and RNA transcription. It has been shown to inhibit the growth of cancer cells by interfering with DNA synthesis and inducing apoptosis. Additionally, 7-b-RFG has been used as a tool to study the mechanisms of viral replication and to develop antiviral therapies.
Eigenschaften
CAS-Nummer |
15373-27-0 |
|---|---|
Produktname |
7-beta-Ribofuranosylguanine |
Molekularformel |
C10H13N5O5 |
Molekulargewicht |
283.24 g/mol |
IUPAC-Name |
2-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)15(2-12-7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19) |
InChI-Schlüssel |
ZUTSIPKQKRZENB-UHFFFAOYSA-N |
Isomerische SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)C(=O)N=C(N2)N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)C(=O)NC(=N2)N |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)C(=O)N=C(N2)N |
Synonyme |
7-beta-ribofuranosylguanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



